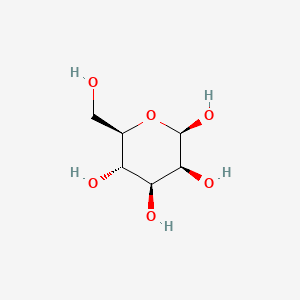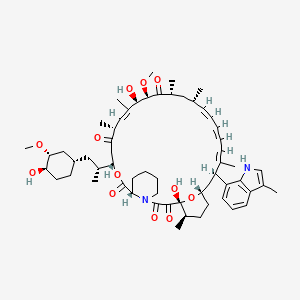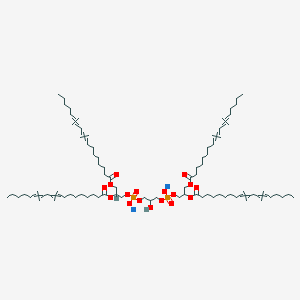![molecular formula C18H21NO6S B10847499 [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin 6-sulfate is a glycosaminoglycan, a type of long unbranched polysaccharide consisting of repeating disaccharide units. It is primarily found in the extracellular matrix of connective tissues, such as cartilage, skin, and blood vessels. Chondroitin 6-sulfate plays a crucial role in maintaining the structural integrity and function of these tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chondroitin 6-sulfate can be synthesized through enzymatic processes involving chondroitin sulfate synthase and chondroitin 6-sulfotransferase. These enzymes catalyze the addition of sulfate groups to the chondroitin backbone at the sixth position of the N-acetylgalactosamine residues.
Industrial Production Methods
Industrial production of chondroitin 6-sulfate typically involves extraction from animal cartilage, such as bovine or shark cartilage. The extraction process includes enzymatic digestion, purification, and sulfation to achieve the desired degree of sulfation.
Chemical Reactions Analysis
Types of Reactions
Chondroitin 6-sulfate undergoes various chemical reactions, including:
Oxidation: Chondroitin 6-sulfate can be oxidized to form aldehydes and ketones.
Reduction: Reduction reactions can convert chondroitin 6-sulfate into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfating agents like sulfur trioxide-pyridine complex are employed for sulfation reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various sulfated derivatives of chondroitin.
Scientific Research Applications
Chondroitin 6-sulfate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosaminoglycan interactions and properties.
Biology: Investigated for its role in cell signaling, tissue repair, and development.
Medicine: Explored for its potential therapeutic effects in treating osteoarthritis, promoting wound healing, and enhancing neuroplasticity.
Industry: Utilized in the production of biomaterials, cosmetics, and dietary supplements.
Mechanism of Action
Chondroitin 6-sulfate exerts its effects through interactions with various molecular targets and pathways:
Extracellular Matrix: Binds to proteins and other molecules in the extracellular matrix, contributing to tissue structure and function.
Cell Signaling: Modulates cell signaling pathways involved in inflammation, cell proliferation, and differentiation.
Neuroplasticity: Influences the formation and remodeling of synapses in the nervous system, promoting neuroplasticity and memory.
Comparison with Similar Compounds
Similar Compounds
Chondroitin 4-sulfate: Another glycosaminoglycan with sulfate groups at the fourth position of the N-acetylgalactosamine residues.
Dermatan sulfate: A glycosaminoglycan with iduronic acid and N-acetylgalactosamine residues.
Heparan sulfate: A glycosaminoglycan with glucuronic acid and N-acetylglucosamine residues.
Uniqueness
Chondroitin 6-sulfate is unique due to its specific sulfation pattern, which imparts distinct biological properties. It is more permissive to axon growth and plasticity compared to chondroitin 4-sulfate, making it particularly important in neuroplasticity and memory .
Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H21NO6S/c1-19-8-7-18-11-4-6-14(25-26(20,21)22)17(18)24-16-13(23-2)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17H,7-9H2,1-2H3,(H,20,21,22)/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
JIYGLXDCNSTUSY-XSSYPUMDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)
![c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847423.png)
![c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847430.png)
![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)

![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)
![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)
![c[RGDf-(R)-alpha-TfmV]](/img/structure/B10847471.png)
![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)

![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)

